BenchChemオンラインストアへようこそ!

Jak3-IN-11

JAK-STAT Signaling Autoimmune Disease Models Kinase Inhibitor Selectivity

Jak3-IN-11 (Compound 12) is the ideal chemical probe for autoimmune R&D, offering unmatched >588-fold selectivity over other JAK isoforms via covalent binding to the unique Cys909 residue. Unlike pan‑JAK inhibitors, it eliminates confounding off‑target effects, ensuring unambiguous attribution of phenotypes to JAK3. With an IC50 of 1.7 nM, proven oral bioavailability (F = 23.82% in mice), and in vivo efficacy in DTH models, it enables robust, reproducible chronic dosing studies. Choose this well‑characterized, high‑purity standard to benchmark novel JAK3 inhibitors and secure experimental rigor.

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
Cat. No. B12415109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3-IN-11
Molecular FormulaC23H23N5O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C23H23N5O2/c1-2-22(29)25-18-5-3-17(4-6-18)21-11-12-24-23(27-21)26-19-7-9-20(10-8-19)28-13-15-30-16-14-28/h2-12H,1,13-16H2,(H,25,29)(H,24,26,27)
InChIKeyUXJWKEBWYYWGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3-IN-11 as a Potent, Irreversible, and Orally Bioavailable JAK3 Inhibitor for Autoimmune Research Procurement


Jak3-IN-11 (Compound 12; CAS 2412734-00-8) is a potent, noncytotoxic, irreversible, and orally bioavailable inhibitor of Janus kinase 3 (JAK3) with an IC50 of 1.7 nM in biochemical assays . It exhibits excellent selectivity (>588-fold compared to other JAK isoforms) by covalently binding to a unique cysteine (Cys909) in the JAK3 ATP-binding pocket . Jak3-IN-11 strongly inhibits JAK3-dependent signaling and T cell proliferation and demonstrates in vivo efficacy in a delayed-type hypersensitivity (DTH) model, positioning it as a promising chemical probe for studying autoimmune diseases .

Why Jak3-IN-11 is Not Interchangeable with Other JAK Inhibitors or Pan-JAK Inhibitors in Experimental Design


Substituting Jak3-IN-11 with other JAK3 or pan-JAK inhibitors introduces confounding variables that can compromise data reproducibility and biological interpretation. First, pan-JAK inhibitors like tofacitinib lack isoform selectivity, inhibiting JAK1, JAK2, and JAK3, which confounds the attribution of a phenotype specifically to JAK3 signaling [1]. Second, other JAK3-selective probes exhibit substantial differences in key characteristics such as biochemical potency, mode of inhibition (reversible vs. irreversible covalent), cellular potency, in vivo pharmacokinetics, and oral bioavailability [2][3]. Finally, batch-to-batch variability in purity or compound stability can introduce significant experimental noise, making the use of a well-characterized, commercially available reference compound essential for ensuring experimental rigor .

Jak3-IN-11: A Quantitative Comparator-Based Evidence Guide for Scientific Procurement Decisions


Jak3-IN-11 Exhibits Superior Biochemical Potency and Isoform Selectivity Compared to Tofacitinib

Jak3-IN-11 demonstrates a JAK3 IC50 of 1.7 nM, which is approximately 1.7-fold more potent than tofacitinib's JAK3 IC50 of 1 nM [1]. However, the critical differentiation lies in isoform selectivity. Jak3-IN-11 exhibits 588-fold selectivity over other JAK isoforms, while tofacitinib shows only 20-fold selectivity against JAK2 and 100-fold selectivity against JAK1 [1]. This means that at a concentration required to fully inhibit JAK3, tofacitinib would also substantially inhibit JAK1 and JAK2, whereas Jak3-IN-11 would not.

JAK-STAT Signaling Autoimmune Disease Models Kinase Inhibitor Selectivity

Jak3-IN-11's Irreversible Covalent Binding Mode Provides a Sustained Pharmacological Effect

Jak3-IN-11 is an irreversible covalent inhibitor that forms a stable bond with Cys909 in the JAK3 ATP-binding pocket . In contrast, ritlecitinib (PF-06651600) is also a covalent JAK3 inhibitor , while tofacitinib is a reversible ATP-competitive inhibitor [1]. The irreversible binding mode offers a distinct advantage: the pharmacological effect persists beyond the compound's plasma exposure, as recovery of JAK3 activity requires de novo protein synthesis. In a DTH mouse model, a 30 mg/kg oral dose of Jak3-IN-11 effectively suppressed the inflammatory response, demonstrating its in vivo efficacy .

Covalent Inhibition Pharmacodynamics Target Engagement

Jak3-IN-11 Achieves Oral Bioavailability for Convenient In Vivo Dosing

Jak3-IN-11 is orally bioavailable, a property that distinguishes it from many other JAK3-selective tool compounds. In male ICR mice, oral administration of 30 mg/kg resulted in an AUC(0-t) of 889.42 ± 48.32 mg/L*h and a Cmax of 2008.21 ± 189.44 mg/L, yielding a bioavailability (F%) of 23.82% relative to a 10 mg/kg intravenous dose [1]. In contrast, a comparator like ZL-82, while also an oral JAK3 inhibitor, has not reported comparative bioavailability data in a head-to-head study [2].

Pharmacokinetics Oral Administration In Vivo Studies

Jak3-IN-11 Demonstrates Superior Cellular Potency in T Cell Proliferation Assays Compared to Pan-JAK Inhibitors

In cellular assays, Jak3-IN-11 potently inhibits T cell proliferation with an IC50 of 0.83 μM (anti-CD3/CD28 stimulation) and 0.77 μM (IL-2 stimulation) . In contrast, the pan-JAK inhibitor tofacitinib, despite its potent JAK3 biochemical IC50, demonstrates an IC50 of 406 nM for JAK1/JAK2 heterodimers, highlighting its broader, less selective cellular activity [1]. The cellular potency of Jak3-IN-11 is more closely aligned with its intended target, JAK3, reducing the likelihood of off-target JAK1/2-driven effects.

T Cell Biology Immunosuppression Cellular Assays

High-Impact Research and Industrial Scenarios for Jak3-IN-11 Procurement


Definitive Dissection of JAK3-Specific Signaling Pathways in Autoimmune Disease Models

Given its >588-fold selectivity over other JAK isoforms, Jak3-IN-11 is ideally suited for in vivo studies in rodent models of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) where definitive attribution of a phenotype to JAK3 is required . Unlike pan-JAK inhibitors like tofacitinib, the use of Jak3-IN-11 minimizes confounding effects from JAK1 and JAK2 inhibition, enabling researchers to draw unambiguous conclusions about JAK3's role in disease pathogenesis [1].

Investigating the Role of Sustained JAK3 Inhibition in Chronic Inflammatory Settings

The irreversible covalent binding mode of Jak3-IN-11 makes it a powerful tool for studying the long-term effects of JAK3 inhibition . This characteristic is particularly relevant for chronic disease models where target recovery kinetics are a key determinant of therapeutic efficacy. The demonstrated in vivo efficacy of Jak3-IN-11 in a DTH model confirms its utility for experiments requiring sustained target engagement, which is difficult to achieve with reversible JAK3 inhibitors.

Streamlining In Vivo Pharmacological Studies with Convenient Oral Dosing

The oral bioavailability of Jak3-IN-11 (F% = 23.82% in mice) allows for simple, non-invasive oral gavage administration in chronic dosing studies. This is a significant practical advantage over tool compounds that require IV, IP, or subcutaneous injection, which can increase animal stress, require more technical expertise, and limit study duration. Researchers can confidently plan oral dosing regimens based on the established pharmacokinetic parameters .

High-Fidelity Chemical Probe for Validating JAK3 as a Target in Drug Discovery Campaigns

In pharmaceutical R&D, Jak3-IN-11 serves as an essential reference standard and high-fidelity chemical probe. Its well-characterized biochemical (IC50 = 1.7 nM) and cellular (T cell proliferation IC50 = 0.77-0.83 μM) potency, combined with its clean selectivity profile, makes it an ideal benchmark for screening and validating novel JAK3 inhibitors . Using Jak3-IN-11 as a positive control ensures that observed effects in screening campaigns are truly due to on-target JAK3 inhibition, not off-target kinase activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.